
Des-(3-(Pyridin-2-ylamino)propanoate) Dabigatran Diethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des-(3-(Pyridin-2-ylamino)propanoate) Dabigatran Diethyl Ester is a chemical compound with the molecular formula C21H24N4O3 and a molecular weight of 380.44 g/mol . It is a derivative of Dabigatran, which is a well-known anticoagulant used to prevent blood clots and strokes in patients with atrial fibrillation .
Preparation Methods
The synthesis of Des-(3-(Pyridin-2-ylamino)propanoate) Dabigatran Diethyl Ester involves several steps. One common method includes the reaction of 4-(methylamino)-3-nitrobenzoic acid with ethyl 3-(pyridin-2-ylamino)propanoate in the presence of a halogenating agent . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
Chemical Reactions Analysis
Amidation and Cyclization Reactions
Further functionalization involves coupling intermediates with benzimidazole derivatives. For example:
Reaction Sequence :
-
Condensation : Ethyl 3-(pyridin-2-ylamino)propanoate reacts with 3-amino-4-methylaminobenzoic acid derivatives to form amide bonds .
-
Cyclization : Glycolic acid or dichloroacetyl chloride induces cyclization to form benzimidazole rings, critical for thrombin binding .
Key Conditions :
-
Reagents: Dichloroacetyl chloride, glycolic acid
-
Solvents: Toluene, dichloromethane
Ester Hydrolysis and Salt Formation
The diethyl ester group undergoes hydrolysis to form carboxylic acid derivatives, which are then converted to pharmaceutically active salts:
Steps :
-
Hydrolysis : Basic or acidic hydrolysis of the ester groups.
-
Salt Formation : Reaction with methanesulfonic acid to form Dabigatran etexilate mesylate, enhancing solubility .
Conditions :
Catalytic Hydrogenation
Nitro groups in intermediates are reduced to amines via catalytic hydrogenation :
Conditions :
Outcome :
This step is pivotal for converting nitro intermediates (e.g., 4-methylamino-3-nitrobenzoic acid) into bioactive amines .
Stability and Degradation Reactions
The compound undergoes hydrolysis under acidic or moist conditions, forming degradation products:
Primary Degradation Pathway :
-
Hydrolysis : Cleavage of ester groups or benzimidazole rings.
-
Key Product : Dabigatran (free acid form) and related amidine derivatives .
Conditions :
Comparative Analysis of Key Reactions
Pharmacological Interaction with Thrombin
The compound inhibits thrombin by binding to its active site, mimicking Dabigatran’s mechanism:
Scientific Research Applications
Des-(3-(Pyridin-2-ylamino)propanoate) Dabigatran Diethyl Ester is a chemical compound derived from Dabigatran, a direct thrombin inhibitor used as an anticoagulant. It has a molecular weight of 380.44 g/mol and a molecular formula of C21 H24 N4 O3 . The primary biological activity of this compound is its ability to inhibit thrombin, which is an enzyme that is important to blood clot formation. By preventing thrombin from converting fibrinogen to fibrin, the compound can reduce blood clot formation.
Scientific Research Applications
This compound has a variety of applications across multiple fields. Studies have demonstrated its effectiveness in inhibiting thrombin activity by interacting with biological targets. These interactions help in understanding how modifications to the Dabigatran structure can impact its efficacy and safety profile in clinical settings. Ongoing research seeks to clarify potential side effects and drug-drug interactions that may occur from its use alongside other anticoagulants.
Comparison with Other Anticoagulants
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Dabigatran Etexilate | Direct thrombin inhibitor | Prodrug form that converts to active Dabigatran |
Rivaroxaban | Factor Xa inhibitor | Different target within the coagulation pathway |
Apixaban | Factor Xa inhibitor | Similar efficacy but distinct pharmacokinetics |
Ethyl 3-(pyridin-2-ylamino)propanoate | Intermediate in Dabigatran synthesis | Serves primarily as a precursor rather than an active drug |
Mechanism of Action
The mechanism of action of Des-(3-(Pyridin-2-ylamino)propanoate) Dabigatran Diethyl Ester involves its interaction with thrombin, a key enzyme in the blood coagulation pathway. By inhibiting thrombin, the compound prevents the conversion of fibrinogen to fibrin, thereby reducing the formation of blood clots. This mechanism is similar to that of Dabigatran, which is a direct thrombin inhibitor.
Comparison with Similar Compounds
Des-(3-(Pyridin-2-ylamino)propanoate) Dabigatran Diethyl Ester can be compared with other anticoagulants such as:
Dabigatran Etexilate: A prodrug of Dabigatran, which is hydrolyzed to the active form in the body.
Rivaroxaban: An oral anticoagulant that inhibits Factor Xa.
Apixaban: Another Factor Xa inhibitor with similar anticoagulant properties.
The uniqueness of this compound lies in its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other anticoagulants.
Biological Activity
Des-(3-(Pyridin-2-ylamino)propanoate) Dabigatran Diethyl Ester is a compound of interest primarily due to its relationship with dabigatran etexilate, an established anticoagulant. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications.
This compound has the molecular formula C21H24N4O3 and a molecular weight of 380.44 g/mol. It is synthesized as an intermediate in the production of dabigatran etexilate, which is a reversible direct thrombin inhibitor used in anticoagulation therapy .
The synthesis process involves several steps, including the reaction of ethyl 3-(pyridin-2-ylamino)propanoate with other reagents to form the desired ester. The compound serves as a prodrug that is converted into the active form, dabigatran, within the body .
Dabigatran etexilate acts by inhibiting thrombin, which is crucial in the conversion of fibrinogen to fibrin during blood clot formation. This inhibition leads to anticoagulation, making it effective in preventing strokes and systemic embolism in patients with non-valvular atrial fibrillation and in treating deep vein thrombosis (DVT) .
Biological Activity
-
Anticoagulant Effect : The primary biological activity of this compound is its role as an anticoagulant. Studies have shown that dabigatran prolongs various coagulation markers:
- Activated Partial Thromboplastin Time (aPTT)
- Ecarin Clotting Time (ECT)
- Thrombin Time (TT)
- Dilute Thrombin Time (dTT)
- Inhibition of Thrombin : As a direct thrombin inhibitor, this compound effectively reduces thrombin activity, thus preventing clot formation. Research indicates that dabigatran's inhibition of thrombin is competitive and reversible, allowing for rapid onset and offset of action .
Clinical Applications
Dabigatran etexilate has been extensively studied in clinical trials for its efficacy in preventing strokes in patients with atrial fibrillation. A significant study published in The New England Journal of Medicine demonstrated that dabigatran was non-inferior to warfarin in reducing the risk of stroke or systemic embolism while having a lower risk of major bleeding events .
Safety Profile
The safety profile of this compound mirrors that of its parent compound, dabigatran etexilate. Common adverse effects include gastrointestinal disturbances and bleeding complications. Monitoring coagulation parameters is essential to manage these risks effectively .
Data Table: Comparison of Biological Activities
Parameter | Dabigatran Etexilate | Des-(3-(Pyridin-2-ylamino)propanoate) |
---|---|---|
Molecular Formula | C32H37N7O5 | C21H24N4O3 |
Molecular Weight | 599.68 g/mol | 380.44 g/mol |
Mechanism | Direct thrombin inhibitor | Prodrug for dabigatran |
Primary Uses | Stroke prevention | Intermediate in synthesis |
Coagulation Markers Affected | aPTT, ECT, TT | Similar effects as prodrug |
Safety Profile | Bleeding risk | Similar to dabigatran |
Properties
Molecular Formula |
C21H24N4O3 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
ethyl 2-[[4-(C-ethoxycarbonimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylate |
InChI |
InChI=1S/C21H24N4O3/c1-4-27-20(22)14-6-9-16(10-7-14)23-13-19-24-17-12-15(21(26)28-5-2)8-11-18(17)25(19)3/h6-12,22-23H,4-5,13H2,1-3H3 |
InChI Key |
MXVFCIXZAKUBTH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.